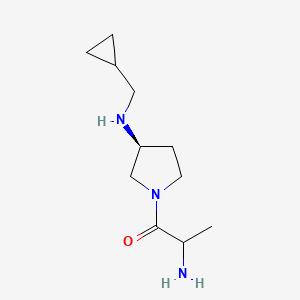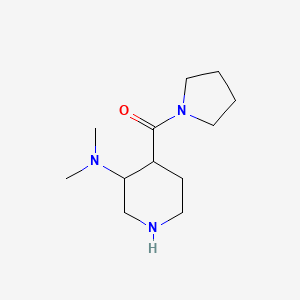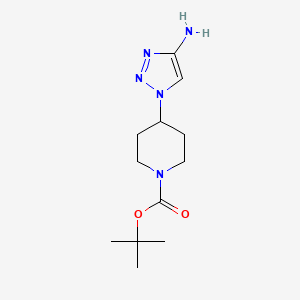![molecular formula C19H31N3O B11793160 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is commonly used for the formation of C-N bonds in piperidine derivatives.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide, often involve multicomponent reactions, hydrogenation, cyclization, and cycloaddition . These methods are designed to be cost-effective and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
2-amino-4-(1-piperidine)pyridine derivatives: These compounds are known for their pharmacological activities.
N-acyl-alpha amino acids and derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is unique due to its specific structure, which includes a benzylpiperidine moiety and an ethyl-3-methylbutanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H31N3O |
|---|---|
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1 |
Clave InChI |
POTLHPIZNHELMF-ZENAZSQFSA-N |
SMILES isomérico |
CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
SMILES canónico |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



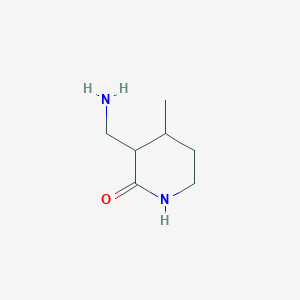
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11793086.png)

![5-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B11793100.png)

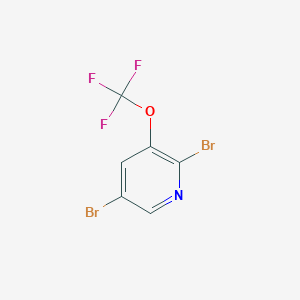
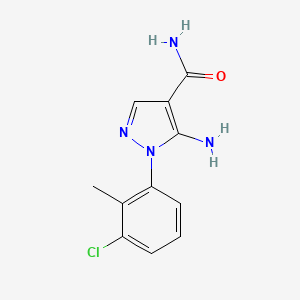
![1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)
![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
